3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid
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Description
“3-Formylimidazo[1,2-a]pyridine-6-carboxylic acid” is a chemical compound with the empirical formula C9H6N2O3 . It is a solid substance and is usually stored at room temperature . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “3-Formylimidazo[1,2-a]pyridine-6-carboxylic acid” can be represented by the SMILES stringOC(=O)c1nc2ccccn2c1C=O
. The InChI code for this compound is 1S/C9H6N2O3/c12-5-6-8(9(13)14)10-7-3-1-2-4-11(6)7/h1-5H,(H,13,14)
. Chemical Reactions Analysis
While specific chemical reactions involving “3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid” are not detailed in the available literature, imidazo[1,2-a]pyrazines are known to be versatile scaffolds in organic synthesis .Physical And Chemical Properties Analysis
“3-Formylimidazo[1,2-a]pyridine-6-carboxylic acid” is a solid substance . It has a molecular weight of 190.16 .Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The imidazo[1,2-a]pyrazine scaffold, to which “3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid” belongs, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Future developments in this field may involve the exploration of new synthetic methods and the investigation of the biological activity of these compounds .
properties
IUPAC Name |
3-formylimidazo[1,2-a]pyrazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-1-10-7-2-9-6(8(13)14)3-11(5)7/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHJQYNAEOEJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid |
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